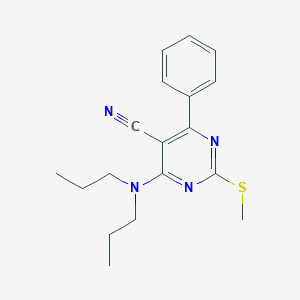![molecular formula C21H27NO4 B253983 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide](/img/structure/B253983.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide, also known as O-2050, is a synthetic cannabinoid that has been used in scientific research for its potential therapeutic benefits. This chemical compound has gained attention due to its ability to interact with the endocannabinoid system, which is involved in regulating various physiological processes in the body. In
Mécanisme D'action
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide acts as a cannabinoid receptor agonist, binding to CB1 and CB2 receptors in the endocannabinoid system. This interaction leads to the activation of downstream signaling pathways, which can modulate various physiological processes in the body. The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide has anti-inflammatory and analgesic effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide in lab experiments is its ability to interact with the endocannabinoid system, which is involved in regulating various physiological processes. This makes it a potential candidate for the treatment of various diseases and conditions. However, one limitation is that the exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide is not fully understood, which makes it difficult to predict its effects in humans.
Orientations Futures
There are several future directions for research involving N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide. One direction is to investigate its potential therapeutic benefits for the treatment of chronic pain and inflammation. Another direction is to explore its potential as an anxiolytic and antidepressant. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide and its effects on the endocannabinoid system. Overall, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide has the potential to be a valuable tool in scientific research and may lead to the development of new treatments for various diseases and conditions.
Méthodes De Synthèse
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide involves several steps. The starting materials include 3,4-dimethoxyphenethylamine and 3-methylphenol. These compounds are reacted with butanoyl chloride and triethylamine to produce the intermediate product, which is then reacted with 4-bromoanisole and potassium carbonate to form the final product. This synthesis method has been described in detail in scientific literature and has been used to produce N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide for research purposes.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide has been used in scientific research to investigate its potential therapeutic benefits. It has been shown to interact with the endocannabinoid system, which is involved in regulating various physiological processes such as pain perception, mood, appetite, and immune function. Studies have also shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Propriétés
Nom du produit |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide |
|---|---|
Formule moléculaire |
C21H27NO4 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide |
InChI |
InChI=1S/C21H27NO4/c1-16-6-4-7-18(14-16)26-13-5-8-21(23)22-12-11-17-9-10-19(24-2)20(15-17)25-3/h4,6-7,9-10,14-15H,5,8,11-13H2,1-3H3,(H,22,23) |
Clé InChI |
FPPSCZDORNRILM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NCCC2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CC1=CC(=CC=C1)OCCCC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)
![4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253901.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B253902.png)




![4-[(3-Hydroxypropyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253910.png)
![2-[4-(7-cyano-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B253912.png)
![8-(4-tert-butylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253913.png)
![6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253914.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B253921.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B253924.png)